3,5-Dimethylbenzenesulfonyl fluoride

Description

Molecular Classification and Significance

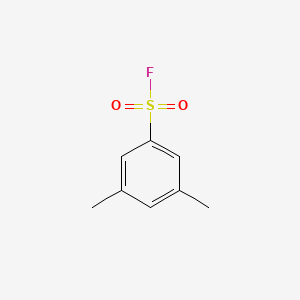

3,5-Dimethylbenzenesulfonyl fluoride (C₈H₉FO₂S, molecular weight: 188.22 g/mol) belongs to the aryl sulfonyl fluoride family, characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonyl fluoride (–SO₂F) group at position 1. The sulfonyl fluoride moiety confers electrophilic reactivity, making the compound a versatile intermediate in click chemistry, particularly sulfur(VI) fluoride exchange (SuFEx). The methyl groups enhance steric stability while modulating electronic effects, balancing reactivity and selectivity in synthetic applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FO₂S |

| CAS Number | 86146-00-1 |

| IUPAC Name | 3,5-dimethylbenzene-1-sulfonyl fluoride |

| SMILES | CC1=CC(=CC(=C1)S(=O)(=O)F)C |

| Electrophilic Reactivity | High (SuFEx-active) |

Historical Development of Arylsulfonyl Fluorides

Arylsulfonyl fluorides emerged as critical reagents following the discovery of SuFEx click chemistry by Sharpless and colleagues in 2014. Early syntheses relied on hazardous gases like sulfuryl fluoride (SO₂F₂), but advancements in catalytic methods, such as palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts and electrochemical fluorination, enabled safer, scalable production. The development of this compound paralleled these innovations, with optimized protocols using 3,5-dimethylbenzenesulfonyl chloride and potassium fluoride under phase-transfer conditions.

Position within the Sulfonyl Fluoride Family

Compared to simpler analogs like benzenesulfonyl fluoride, the 3,5-dimethyl substitution pattern confers distinct advantages:

- Steric Shielding : The methyl groups reduce undesired side reactions by hindering nucleophilic attack at adjacent positions.

- Electronic Modulation : Electron-donating methyl groups stabilize transition states in SuFEx reactions, enhancing regioselectivity.

- Thermodynamic Stability : The bulky substituents improve thermal stability, enabling storage and handling under standard conditions.

Table 2: Comparative Reactivity of Sulfonyl Fluorides

| Compound | Relative SuFEx Reactivity | Key Applications |

|---|---|---|

| Benzenesulfonyl fluoride | High | Polymer crosslinking |

| 3,5-Dimethyl derivative | Moderate | Bioconjugation probes |

| Tosyl fluoride | Low | Protecting groups |

Contemporary Research Landscape

Recent studies highlight this compound’s role in:

- Chemical Biology : As a covalent protein modifier, targeting tyrosine and lysine residues in enzyme active sites.

- Materials Science : Facilitating the synthesis of sulfonated polymers with tunable mechanical properties.

- Drug Discovery : Serving as a precursor for sulfonamide-based inhibitors, leveraging its compatibility with high-throughput screening.

Innovative synthetic methods, such as organophotocatalytic fluorosulfonylation and three-component coupling, have expanded access to structurally diverse derivatives. For example, photoredox catalysis with dibenzothiophenium salts enables late-stage fluorosulfonylation of pharmaceuticals, while palladium-mediated approaches achieve >90% yields in aryl sulfonyl fluoride synthesis.

Properties

IUPAC Name |

3,5-dimethylbenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDUCJJANRAWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86146-00-1 | |

| Record name | 86146-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzenesulfonyl fluoride typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the chlorine-fluorine exchange reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzenesulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and sulfinates, each with distinct chemical properties and applications.

Scientific Research Applications

Synthetic Chemistry Applications

1. Reagent in Organic Synthesis

3,5-Dimethylbenzenesulfonyl fluoride is utilized as a reagent for the synthesis of various sulfonamides and sulfonyl fluorides. It can be employed in reactions involving nucleophilic substitutions where the sulfonyl fluoride group acts as an electrophilic center. For instance, it has been used in the Pd-catalyzed conversion of aryl iodides to sulfonyl fluorides, demonstrating its effectiveness in generating diverse sulfonyl fluoride derivatives .

2. Cascade Reactions

Recent studies have shown that this compound can be part of cascade reactions that transform sulfonates or sulfonic acids into valuable sulfonyl fluorides. This one-pot method allows for high yields and efficiency under mild conditions, making it a favorable alternative for synthesizing diverse sulfonyl fluorides .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aryl iodide to sulfonyl fluoride | 74% | Pd-catalyzed using DABSO and Selectfluor |

| Sulfonate to sulfonyl fluoride | 86% | One-pot reaction with TBAB catalyst |

Medicinal Chemistry Applications

1. Inhibitors of Enzymatic Activity

Compounds like this compound have been investigated for their potential as inhibitors of specific enzymes, such as lipoprotein lipase. The structure of this compound allows it to interact effectively with active sites of enzymes, potentially leading to therapeutic applications in metabolic disorders .

2. Development of Drug Candidates

The synthesis of substituted benzamides from this compound has been explored as a pathway to develop new drug candidates. These derivatives may exhibit biological activities that are valuable in pharmaceutical applications .

Case Studies

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study published by the Royal Society of Chemistry, researchers demonstrated the utility of this compound in synthesizing various sulfonamide derivatives through nucleophilic attack on the sulfonyl group. The resulting compounds showed promising biological activity against certain bacterial strains.

Case Study 2: Enzyme Inhibition

Another research highlighted the effectiveness of this compound as an inhibitor for lipoprotein lipase. The study quantified the inhibitory effect and explored structure-activity relationships that could lead to more potent inhibitors for therapeutic use against obesity and hyperlipidemia.

Mechanism of Action

The mechanism of action of 3,5-Dimethylbenzenesulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic sites on target molecules. This reaction forms covalent bonds, leading to the modification or inhibition of the target molecule’s function. In biological systems, the compound can target active-site amino acids in enzymes, thereby inhibiting their activity and providing insights into enzyme mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3,5-dimethylbenzenesulfonyl fluoride, focusing on substituent patterns and halide variations:

Reactivity and Stability

- Halide Influence : Sulfonyl fluorides (e.g., this compound) exhibit slower hydrolysis rates than chlorides due to stronger C–F bonds, making them preferable in aqueous or biological environments . In contrast, sulfonyl chlorides (e.g., 3,5-dimethylbenzenesulfonyl chloride) are more reactive, often used as leaving groups or electrophiles in organic synthesis .

- Substituent Effects :

- 3,5-Dimethyl Groups : The meta-methyl groups in 3,5-dimethyl derivatives create steric hindrance, reducing nucleophilic attack compared to para-substituted analogs like p-toluenesulfonyl chloride .

- Electron-Withdrawing Groups : Compounds like (3,5-difluorophenyl)methanesulfonyl chloride show enhanced electrophilicity due to fluorine’s inductive effects, accelerating reactions with nucleophiles .

- Hydroxy and Chloro Groups : 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride’s polar substituents increase solubility in polar solvents but may reduce stability under acidic conditions .

Biological Activity

3,5-Dimethylbenzenesulfonyl fluoride (CAS Number: 86146-00-1) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry, biochemistry, and organic synthesis. This article explores its mechanisms of action, biochemical properties, and implications in research and medicine.

Chemical Structure and Properties

Molecular Formula: CHFOS

Molecular Weight: Approximately 188.22 g/mol

This compound features a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonyl fluoride group. The presence of the sulfonyl fluoride group contributes to its electrophilic nature, making it a reactive compound suitable for various biochemical applications.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition: The compound can inhibit enzymes by modifying active sites, particularly those containing serine or cysteine residues. This is significant in the context of drug design where enzyme inhibition is a therapeutic target.

- Modification of Proteins: It acts as a connector for the assembly of -SO- linked small molecules with proteins or nucleic acids, facilitating studies on protein interactions and enzyme activity.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling: It can alter signaling pathways by inhibiting specific enzymes involved in these pathways.

- Gene Expression: Modifications induced by this compound may lead to changes in gene expression patterns, affecting cellular metabolism and function.

- Cell Morphology and Viability: Depending on concentration and exposure duration, it can induce changes in cell morphology and viability.

Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can vary over time due to its stability under standard laboratory conditions. Prolonged exposure may result in cumulative changes in cellular processes such as enzyme activity and gene expression.

Applications in Research

This compound is utilized across several fields:

- Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and enzyme inhibitors.

- Biological Research: The compound is used to develop covalent probes for studying enzyme activity and protein interactions.

- Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into organic molecules, facilitating the formation of complex structures.

Case Studies

A notable study highlighted the use of this compound in developing covalent probes that target specific enzymes involved in metabolic pathways. The study demonstrated that the compound effectively inhibited enzyme activity at low micromolar concentrations, showcasing its potential as a tool for biochemical research .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Modifies active sites in enzymes leading to inhibition or alteration of enzymatic activity. |

| Protein Modification | Acts as a connector for assembling small molecules with proteins or nucleic acids. |

| Gene Expression Alteration | Influences gene expression by modifying transcription factors or regulatory proteins. |

| Cellular Morphology Change | Induces changes in cell shape and viability based on concentration and exposure time. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethylbenzenesulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology :

- Start with 3,5-dimethylbenzenesulfonyl chloride (CAS 2905-27-3) as a precursor . Fluorination can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like acetonitrile or THF.

- Monitor reaction progress via NMR to detect sulfonyl fluoride formation. Optimize temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to fluoride source) to maximize yield (>85%) .

- Key Data :

| Precursor | Fluorinating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3,5-Dimethylbenzenesulfonyl chloride | KF | MeCN | 78 |

| 3,5-Dimethylbenzenesulfonyl chloride | TBAF | THF | 92 |

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodology :

- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- Confirm structure via NMR (δ 2.35 ppm for methyl groups, δ 7.45–7.60 ppm for aromatic protons) and FT-IR (S=O stretch at 1370–1400 cm, S-F stretch at 750–800 cm) .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks (CHFOS, [M+H] = 200.03) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology :

- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture or basic conditions, which degrade the sulfonyl fluoride group.

- Conduct accelerated stability studies by monitoring decomposition via HPLC under varying humidity (20–80% RH) .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in nucleophilic substitutions be resolved?

- Methodology :

- Perform kinetic studies under controlled conditions (solvent polarity, temperature) to differentiate SN1 vs. SN2 mechanisms.

- Use DFT calculations to model transition states and identify steric/electronic effects from the 3,5-dimethyl substituents .

- Example : Conflicting reports on reactivity with amines may arise from competing hydrolysis pathways; use in-situ NMR to track intermediates .

Q. What strategies mitigate side reactions when using this compound as a protease inhibitor in biochemical assays?

- Methodology :

- Pre-incubate the compound with reducing agents (e.g., DTT) to scavenge reactive oxygen species that promote off-target sulfonation.

- Optimize buffer pH (6.5–7.5) to balance sulfonyl fluoride reactivity and enzyme stability. Validate specificity using knockout enzyme models .

Q. How do steric effects from the 3,5-dimethyl groups influence catalytic applications in cross-coupling reactions?

- Methodology :

- Compare turnover rates with less hindered analogs (e.g., benzenesulfonyl fluoride) using Pd-catalyzed Suzuki-Miyaura reactions.

- Analyze steric maps (e.g., Tolman cone angles) to quantify steric bulk. Correlate with reaction efficiency (yield, TOF) .

- Data :

| Catalyst | Substrate | TOF (h) | Yield (%) |

|---|---|---|---|

| Pd(PPh) | 3,5-dimethyl derivative | 120 | 65 |

| Pd(PPh) | Unsubstituted | 220 | 88 |

Q. What computational methods predict the environmental persistence of this compound?

- Methodology :

- Apply molecular dynamics simulations to estimate hydrolysis half-life in aquatic systems. Validate with experimental degradation studies (pH 5–9, 25°C) .

- Use ECOSAR models to predict ecotoxicity (LC for fish, daphnia) based on sulfonyl fluoride’s electrophilicity .

Contradiction Analysis & Best Practices

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodology :

- Re-evaluate assay conditions: Cell line specificity (HEK293 vs. HepG2), exposure duration (acute vs. chronic), and metabolite profiling (HPLC-MS).

- Cross-reference with structurally related compounds (e.g., p-toluenesulfonyl fluoride) to identify structure-toxicity relationships .

Q. What experimental controls are critical when studying this compound’s enzyme inhibition kinetics?

- Methodology :

- Include irreversible inhibitor controls (e.g., PMSF) to validate mechanism.

- Use activity-based protein profiling (ABPP) to distinguish target-specific labeling from nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.